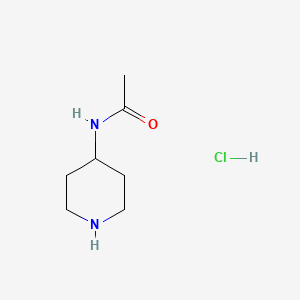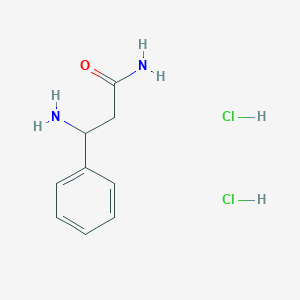![molecular formula C16H17BrN2O3 B7852805 3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the compound. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include batch processing or continuous flow techniques, depending on the scale and requirements of the production facility.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary but often include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: this compound is used in industrial processes, including the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to understanding the compound’s full range of effects.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A compound with similar structural features but different reactivity.
CID 6540461: Another compound with comparable applications in scientific research.
CID 5362065: Known for its use in similar industrial processes.
CID 5479530: A compound with analogous biological effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and the unique reactivity it exhibits under certain conditions. This makes it a valuable compound for targeted applications in various fields.
Propiedades
IUPAC Name |
3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-16(2)7-13(20)12(14(21)8-16)9-18-19-15(22)10-4-3-5-11(17)6-10/h3-6,9,18H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQWMOGAJGIMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNNC(=O)C2=CC(=CC=C2)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNNC(=O)C2=CC(=CC=C2)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)





![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)



